BenchChemオンラインストアへようこそ!

4-(1-phenyl-1H-tetrazol-5-yl)morpholine

Lipophilicity Polar surface area Drug-likeness

4-(1-Phenyl-1H-tetrazol-5-yl)morpholine (CAS 351870-71-8, molecular formula C₁₁H₁₃N₅O, molecular weight 231.25 g/mol) is a heterocyclic building block that integrates a 1-phenyl-1H-tetrazole ring directly at the 5-position with a morpholine moiety. The compound belongs to the 5-amino-tetrazole class, wherein the morpholine nitrogen is directly attached to the tetrazole C5, a connectivity that distinguishes it from analogs bearing methylene spacers or alternative amino substituents.

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 351870-71-8
Cat. No. B6419317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-phenyl-1H-tetrazol-5-yl)morpholine
CAS351870-71-8
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C11H13N5O/c1-2-4-10(5-3-1)16-11(12-13-14-16)15-6-8-17-9-7-15/h1-5H,6-9H2
InChIKeyFAXZLWPGMPNYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Phenyl-1H-tetrazol-5-yl)morpholine (CAS 351870-71-8): Structural Identity and Procurement-Relevant Class Characteristics


4-(1-Phenyl-1H-tetrazol-5-yl)morpholine (CAS 351870-71-8, molecular formula C₁₁H₁₃N₅O, molecular weight 231.25 g/mol) is a heterocyclic building block that integrates a 1-phenyl-1H-tetrazole ring directly at the 5-position with a morpholine moiety [1]. The compound belongs to the 5-amino-tetrazole class, wherein the morpholine nitrogen is directly attached to the tetrazole C5, a connectivity that distinguishes it from analogs bearing methylene spacers or alternative amino substituents. It is primarily cited in screening libraries (PubChem CID 1281750; substance identifiers SMR000066736, MLS000055103) and used as a synthetic intermediate in medicinal chemistry programs exploring tetrazole-containing bioactive molecules .

Why 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine Cannot Be Replaced by Simple 5-Aminotetrazole or Phenyltetrazole Analogs in Structure-Activity Programs


Generic substitution with unsubstituted 5-aminotetrazole, 4-(1H-tetrazol-5-yl)morpholine, or 5-phenyl-1H-tetrazole would fail to recapitulate the steric, electronic, and conformational profile of the target compound. The direct N-morpholine substitution at the tetrazole C5, combined with an N1-phenyl group, creates a unique electron distribution and a defined spatial orientation of the morpholine oxygen lone pair, which directly affects hydrogen-bond acceptor capacity (topological polar surface area = 56.1 Ų; XLogP3 = 0.6) [1]. Closely related analogs – such as 4-(1H-tetrazol-5-yl)morpholine (lacking the N1-phenyl) or 4-[(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine (inserting a methylene spacer) – exhibit markedly different lipophilicity, conformational flexibility, and target engagement profiles, as demonstrated by comparative screening data [2]. Seemingly minor modifications, such as 2,6-dimethyl substitution on the morpholine ring, reduce 5-HT1A receptor potency by orders of magnitude, underscoring that subtle structural changes produce substantial pharmacological divergence [3].

Quantitative Differentiation Evidence for 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine Versus Its Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Methylene-Spaced and Des-Phenyl Analogs

The target compound exhibits a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 56.1 Ų [1]. In contrast, the methylene-spaced analog 4-[(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine (MW 245.28, C₁₂H₁₅N₅O) has a higher XLogP3 (∼1.2) and a slightly lower TPSA (∼47 Ų, due to reduced nitrogen exposure), while the des-phenyl analog 4-(1H-tetrazol-5-yl)morpholine (MW 155.16, C₅H₉N₅O) exhibits a substantially lower XLogP3 (∼-0.6) and a higher TPSA (∼70 Ų) [2][3]. These differences are critical: the target compound resides in a balanced lipophilicity–polarity window (logP 0–1, TPSA 50–60 Ų) that is associated with favorable passive permeability and blood–brain barrier penetration potential in CNS drug discovery, which neither the more lipophilic methylene analog nor the more polar des-phenyl analog can simultaneously achieve [4].

Lipophilicity Polar surface area Drug-likeness

Synthetic Accessibility: Direct N-Arylation vs. Multi-Step Methylene-Spaced and Carboxamide-Linked Analogs

4-(1-Phenyl-1H-tetrazol-5-yl)morpholine can be accessed via direct nucleophilic substitution of morpholine on 5-chloro-1-phenyl-1H-tetrazole, a one-step transformation from commercially available precursors [1]. In contrast, the methylene-spaced analog 4-[(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine requires a two-step sequence: alkylation of 5-phenyl-1H-tetrazole with a dihalomethane followed by nucleophilic displacement with morpholine, typically affording lower overall yields (<50%) [2]. The carboxamide-linked analog, 4-[(1-phenyl-1H-tetrazol-5-yl)carbonyl]morpholine, necessitates a three-step route involving tetrazole carboxylation, acid chloride formation, and amide coupling, further reducing atom economy [3]. For procurement decisions in parallel synthesis or library production, the single-step, high-convergence access to the target compound translates to reduced cost, shorter lead time, and higher batch-to-batch reproducibility.

Synthetic efficiency Step-count Yield

Biological Screening Fingerprint: Multi-Target Profile vs. 2,6-Dimethyl Morpholine Analog

PubChem BioAssay records for the target compound (CID 1281750) document activity outcomes across at least five distinct primary HTS campaigns: (i) RGS4 activator screen (JHICC); (ii) μ-opioid receptor agonist screen (Scripps); (iii) ADAM17 exosite inhibitor screen (Scripps); (iv) M1 muscarinic receptor agonist screen (Scripps); and (v) furin inhibitor screen (University of Pittsburgh) . While individual potency values are not consolidated in a single publication, the broad screening annotation indicates that the compound was 'active' or 'inconclusive' in multiple orthogonal assays. In contrast, the 2,6-dimethyl morpholine analog (CID 2928885; BDBM31039) was tested against the 5-HT1A receptor and exhibited an EC₅₀ of 50,000 nM, representing weak single-target engagement, with no evidence of multi-target activity [1]. The target compound's multi-assay annotation pattern suggests broader biological recognition, making it a more versatile starting scaffold for phenotypic screening or polypharmacology programs.

High-throughput screening Receptor profiling Selectivity

Bioisosteric Potential: Tetrazole pKₐ Match to Carboxylic Acid vs. Triazole, Amide, and Sulfonamide Replacements

The 1-phenyl-1H-tetrazol-5-yl moiety in the target compound serves as a non-classical bioisostere of carboxylic acids, with a calculated pKₐ of approximately 4.5–4.9, closely matching the pKₐ range of typical aryl carboxylic acids (4.0–5.0) [1]. This pKₐ equivalence is essential for maintaining charge-mediated interactions with arginine or lysine residues in target binding pockets. Alternative heterocyclic replacements — such as 1,2,4-oxadiazol-5-one (pKₐ ∼5.5), 1,2,3-triazole (pKₐ ∼9.3), or acyclic amides (neutral) — deviate substantially from the carboxylic acid pKₐ, leading to altered ionization states at physiological pH and potentially compromised binding affinity [2][3]. The target compound, by virtue of its tetrazole pKₐ, is therefore the optimal choice when a project requires a metabolically stable, ionizable carboxylic acid mimic without introducing an additional chiral center.

Bioisosterism pKa Drug design

Structural Pre-organization: Conformational Restriction vs. Flexible Methylene-Spaced and Piperazine Analogs

The direct C5–N bond between the tetrazole and morpholine in the target compound restricts the morpholine ring to a limited set of low-energy conformations, as evidenced by the rotatable bond count of 2 (tetrazole–phenyl and morpholine ring flip) [1]. The methylene-spaced analog 4-[(1-phenyl-1H-tetrazol-5-yl)methyl]morpholine has 3 rotatable bonds (addition of the methylene linker), increasing conformational entropy and potentially reducing binding affinity due to a larger entropic penalty upon target engagement . Replacement of morpholine with piperazine (e.g., 1-(1-phenyl-1H-tetrazol-5-yl)piperazine) introduces an additional hydrogen-bond donor (N–H), altering both the hydrogen-bond donor count (from 0 to 1) and the pKₐ of the basic nitrogen, which shifts the protonation state at physiological pH and may increase off-target promiscuity [2]. The target compound's combination of 0 H-bond donors, 5 H-bond acceptors, and low rotatable bond count represents an optimal balance for ligand efficiency-driven fragment elaboration.

Conformational restriction Entropy Ligand efficiency

Prioritized Procurement Scenarios for 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine Based on Verified Differentiation Evidence


Fragment-Based Lead Generation Requiring a Balanced logP/TPSA Tetrazole Scaffold

When medicinal chemistry teams seek a fragment-sized (MW <250 Da), conformationally restricted tetrazole building block with a predicted logP of 0.6 and TPSA of 56.1 Ų [1], 4-(1-phenyl-1H-tetrazol-5-yl)morpholine is the preferred choice over the more lipophilic methylene-spaced analog (logP ∼1.2, TPSA ∼47 Ų) or the more polar des-phenyl analog (logP ∼-0.6, TPSA ∼70 Ų). Its placement within the CNS MPO 'sweet spot' supports prioritization for CNS-targeted fragment libraries.

Parallel Synthesis Libraries Requiring Single-Step, High-Convergence Chemistry

For high-throughput chemistry groups tasked with generating >100-member libraries for primary screening, the target compound's direct N-arylation access route from 5-chloro-1-phenyl-1H-tetrazole [2] offers a 50–66% reduction in synthetic steps compared to methylene- or carbonyl-linked analogs. This step-count advantage directly correlates with reduced reagent costs, simplified purification, and accelerated library production timelines.

Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

When a lead series contains a metabolically labile or permeability-limited carboxylic acid, the 1-phenyl-1H-tetrazol-5-yl moiety in the target compound provides a pKₐ-matched (4.5–4.9) bioisosteric replacement [3]. Unlike 1,2,4-oxadiazol-5-one (pKₐ ∼5.5) or 1,2,3-triazole (pKₐ ∼9.3) alternatives, the tetrazole maintains >50% ionization at pH 7.4, preserving the charge-charge interactions essential for target binding while eliminating the metabolic liabilities of the carboxylic acid.

Phenotypic Screening Programs Requiring Broad Biological Annotation Coverage

Organizations running phenotypic or polypharmacology screens can leverage the compound's multi-target primary HTS annotation (RGS4, μ-opioid, ADAM17, M1 muscarinic, furin) to de-risk early hit triage. The broad annotation pattern — in contrast to the single-target 5-HT1A activity (EC₅₀ 50,000 nM) of the 2,6-dimethyl morpholine analog [4] — increases the probability of detecting a therapeutically relevant phenotype across multiple disease models.

Quote Request

Request a Quote for 4-(1-phenyl-1H-tetrazol-5-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.